molecular formula C24H18N2O4 B2972135 (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide CAS No. 313245-28-2

(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2972135
CAS No.: 313245-28-2
M. Wt: 398.418
InChI Key: GPFOIHRUEGOTDL-LCUIJRPUSA-N
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Description

(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzoylphenyl and methoxy groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzoylphenylamine with 6-methoxy-2H-chromene-3-carboxylic acid under acidic conditions to form the imine linkage. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as stimuli-responsive coatings and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the chromene core can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-amine: Similar structure but with an amine group instead of a carboxamide.

    (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-alcohol: Similar structure but with an alcohol group instead of a carboxamide.

Uniqueness

The uniqueness of (2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the benzoylphenyl and methoxy groups with the chromene core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-benzoylphenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-29-19-11-12-21-17(13-19)14-20(23(25)28)24(30-21)26-18-9-7-16(8-10-18)22(27)15-5-3-2-4-6-15/h2-14H,1H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFOIHRUEGOTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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